molecular formula C17H22N2O4S2 B11063721 Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11063721
M. Wt: 382.5 g/mol
InChI Key: AEZPLGATRISGDK-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is an organic compound with the molecular formula C16H23NO4S2 This compound features a thiazole ring, a sulfonamide group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to the carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Aqueous sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2-{[(phenylsulfonyl)amino]-1,3-thiazol-4-yl)acetate: Lacks the tert-butyl group, which may affect its steric and electronic properties.

    Ethyl (2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate: Contains a methyl group instead of a tert-butyl group, leading to different reactivity and biological activity.

Uniqueness

Ethyl (2-{[(4-tert-butylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate is unique due to the presence of the tert-butyl group, which can enhance its stability and lipophilicity

Properties

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

ethyl 2-[2-[(4-tert-butylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C17H22N2O4S2/c1-5-23-15(20)10-13-11-24-16(18-13)19-25(21,22)14-8-6-12(7-9-14)17(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,18,19)

InChI Key

AEZPLGATRISGDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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